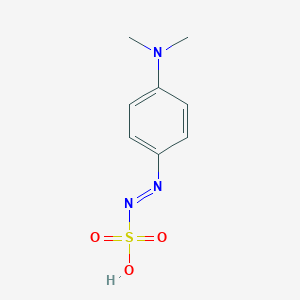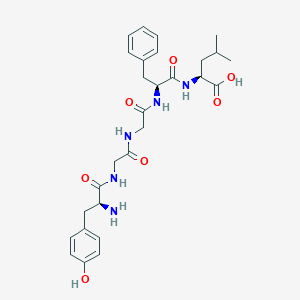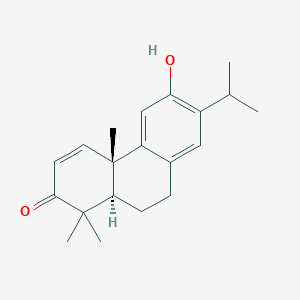
Argentinine
Vue d'ensemble
Description
The term "Argentinine" does not directly correspond to a known chemical compound in the provided papers. However, the papers discuss various compounds and materials related to silver (Argentum in Latin), such as argentilactone and argentomesogens, which may be of interest in the context of silver-based research. For instance, argentilactone is a compound that has been synthesized in both its R- and S- enantiomeric forms and has shown cytotoxic activities against cancer cell lines . Argentomesogens represent a class of silver-containing liquid crystals with notable luminescence properties .
Synthesis Analysis
The synthesis of argentilactone has been achieved through enantioselective catalytic allylation and ring-closing metathesis, starting from 2-octynal, with a notable enantiomeric excess (ee) of 82-84% . Another approach to synthesizing S-(+)-argentilactone utilized methyl-α-D-glucopyranoside as a carbohydrate template, involving steps such as hydrolysis, Wittig reaction, and oxidation to yield the target compound .
Molecular Structure Analysis
The molecular structure of a heterobimetallic complex containing silver, known as sodium bis[di(4-fluorobenzenesulfonyl)amido-N]argentate, has been characterized. It exhibits a lamellar layer structure with short interlayer contacts and a linear N-Ag-N core. The silver ion's coordination is extended by secondary interactions, contributing to the compound's structural stability .
Chemical Reactions Analysis
The chemical reactivity of silver complexes is highlighted in the synthesis of argentophilic interactions, which are shorter than aurophilic interactions in a pair of dimeric complexes. These interactions are significant in the context of photoluminescence and have been studied both experimentally and computationally .
Physical and Chemical Properties Analysis
The physical and chemical properties of silver-based compounds are diverse. For example, argentomesogens exhibit luminescence, which is a valuable property for materials science applications . The argentophilic interactions in silver complexes are strong enough to be observed through photoluminescence and have been quantified using computational methods to estimate interaction energy . The argentilactone compounds have demonstrated biological activity, specifically cytotoxic effects on cancer cell lines, indicating potential medicinal applications .
Applications De Recherche Scientifique
Cytotoxic Effects : Argentinine has shown cytotoxic effects against different cell lines. In the study "New cytotoxic protolimonoids from the stem bark of Aglaia argentea (Meliaceae)", argentinine demonstrated significant cytotoxic activity against P-388 murine leukemia cells (Farabi et al., 2017). Similarly, the study "Cytotoxic alkaloids of Annona montana" identified argentinine as one of the cytotoxic alkaloids isolated from Annona montana leaves (Wu et al., 1993).
Medicinal Potential : Research has explored the potential medicinal applications of argentinine. For example, "Chromone and phenanthrene alkaloids from Dennettia tripetala" identified argentinine among the isolated compounds with potential medicinal significance (López-Martín et al., 2002). In "Cytotoxic 3,4-secoapotirucallanes from Aaglaia argentea bark", compounds related to argentinine showed moderate cytotoxic activity, suggesting their potential in drug development (Mohamad et al., 1999).
Chemical Analysis and Isolation : Various studies have focused on the isolation and chemical analysis of argentinine. For instance, "Isoquinoline-derived alkaloids from the bark of Guatteria olivacea (Annonaceae)" discusses the isolation and structural elucidation of argentinine among other alkaloids (Araújo et al., 2020).
Inhibitory Effects on Nitric Oxide Production : The study "Alkaloids from Phaeanthus vietnamensis with inhibitory effect on nitric oxide production lipopolysaccharide-stimulated in RAW264.7 macrophages" found that argentinine was one of the compounds evaluated for its inhibitory effect on nitric oxide production in macrophages (Tu et al., 2021).
Mécanisme D'action
Target of Action
Argentinine, also known as L-arginine, is an essential amino acid that plays a crucial role in various physiological functions . It primarily targets the cardiovascular, immune, and nervous systems .
Mode of Action
Argentinine’s mode of action is primarily attributed to its role as a precursor to nitric oxide (NO) . NO is a potent vasodilator that plays a significant role in maintaining vascular tone and structure. It is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .
Biochemical Pathways
The biochemical pathways involving argentinine are complex and multifaceted. As a precursor to NO, argentinine plays a critical role in the nitric oxide synthase (NOS) pathway, which is essential for cardiovascular health . Additionally, argentinine is involved in protein synthesis and can be converted into other important molecules, such as creatine, glutamate, and proline, impacting various metabolic pathways.
Pharmacokinetics
The pharmacokinetics of argentinine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, argentinine is absorbed in the small intestine and then distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .
Result of Action
The action of argentinine results in various physiological effects. Its role as a precursor to NO leads to vasodilation, which can lower blood pressure and improve cardiovascular health . Additionally, argentinine’s involvement in protein synthesis and other metabolic pathways can impact muscle growth, wound healing, and immune function.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNUWJYBNHDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of plants is Argentinine typically found in?
A1: Argentinine has been isolated from plants belonging to different families, showcasing its diverse presence in the plant kingdom. Some examples include:
- Papaveraceae: Argentinine was identified in Papaver fugax, marking its first reported occurrence within the Papaveraceae family. []
- Annonaceae: Several studies report Argentinine's presence in Annonaceae species like Dennettia tripetala, Guatteria foliosa, Phaeanthus vietnamensis, and Fissistigma fulgens. [, , , ]
- Lauraceae: Argentinine was also isolated from the leaf alkaloid extract of Cryptocarya nigra, a species belonging to the Lauraceae family. []
Q2: What is the chemical structure of Argentinine?
A2: Argentinine is a phenanthrene alkaloid. While the provided abstracts don't detail its specific spectroscopic data, its structure can be readily found in chemical databases like PubChem and ChemSpider.
Q3: Has Argentinine displayed any promising biological activities?
A3: While research is still ongoing, Argentinine has shown interesting activity in some preliminary studies:
- Anti-parasitic activity: Argentinine, alongside other alkaloids, exhibited notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in a study using extracts from Guatteria foliosa. []
- Anti-inflammatory potential: Although Argentinine itself wasn't the primary focus, a study investigating compounds from Phaeanthus vietnamensis for their ability to inhibit nitric oxide production (a marker of inflammation) in lipopolysaccharide-stimulated RAW264.7 macrophages found that Argentinine showed moderate inhibitory activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















